

A Comparative Guide to BI 187004 and MK-0916 in Metabolic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI 187004

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This guide provides a detailed comparison of two investigational inhibitors of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), **BI 187004** and MK-0916, in the context of metabolic studies. The information is compiled from publicly available clinical trial data and research publications to offer an objective overview for researchers in metabolic diseases, including type 2 diabetes, obesity, and metabolic syndrome.

Mechanism of Action and Therapeutic Rationale

Both **BI 187004** and MK-0916 are selective inhibitors of 11 β -HSD1.^{[1][2][3]} This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue.^{[4][5]} The overactivity of 11 β -HSD1 in these tissues is linked to the pathogenesis of metabolic syndrome, contributing to insulin resistance, visceral obesity, dyslipidemia, and hypertension.^{[1][4]} By inhibiting 11 β -HSD1, both compounds aim to reduce local cortisol concentrations, thereby ameliorating the adverse metabolic effects of excess glucocorticoid action.^[5]

Performance in Clinical Studies: A Comparative Overview

Direct head-to-head clinical trials of **BI 187004** and MK-0916 have not been published. However, data from their respective clinical development programs in patients with type 2 diabetes and metabolic syndrome provide a basis for comparison.

BI 187004: Clinical Trial Findings

BI 187004 has been evaluated in Phase I and II clinical trials in healthy volunteers with overweight or obesity, and in patients with type 2 diabetes.^{[6][7][8][9]} Across these studies, **BI 187004** demonstrated potent and sustained inhibition of 11 β -HSD1 in both the liver and adipose tissue.^{[7][8][9]} However, despite achieving near-complete target engagement, the compound did not produce clinically meaningful improvements in key metabolic endpoints.^{[6][10]}

MK-0916: Clinical Trial Findings

MK-0916 has also been investigated in clinical trials involving patients with type 2 diabetes, metabolic syndrome, and hypertension.^[11] The results with MK-0916 have been mixed. While it showed modest improvements in some parameters like HbA1c, body weight, and blood pressure in certain patient populations, it failed to significantly improve fasting plasma glucose.^{[5][11]}

The following tables summarize the key quantitative data from clinical studies of **BI 187004** and MK-0916.

Quantitative Data Summary

Table 1: Effects of **BI 187004** on Metabolic Parameters in Patients with Type 2 Diabetes and Overweight/Obesity (28-day study)^{[6][10]}

Parameter	Dose	Placebo-Adjusted Change from Baseline	Statistical Significance
Fasting Plasma Glucose (FPG)	20 mg, 80 mg, 240 mg	No clinically relevant effect	Not significant
Weighted Mean Plasma Glucose	80 mg, 240 mg	Significant increase	p < 0.05
Body Weight	20 mg, 80 mg, 240 mg	No clinically relevant change	Not significant
11 β -HSD1 Inhibition (Liver)	20 mg, 80 mg, 240 mg	Near-full inhibition	-
11 β -HSD1 Inhibition (Adipose Tissue)	\geq 40 mg	\geq 80% inhibition	-

Table 2: Effects of MK-0916 on Metabolic Parameters in Patients with Type 2 Diabetes and Metabolic Syndrome (12-week study)[[11](#)]

Parameter	Dose	Placebo-Adjusted Change from Baseline	Statistical Significance
Fasting Plasma Glucose (FPG)	0.5 mg, 2 mg, 6 mg	No significant effect	Not significant
Glycosylated Hemoglobin (A1C)	6 mg	-0.3%	p = 0.049
Body Weight	Dose-dependent	Modest decrease	-
Blood Pressure	Dose-dependent	Modest decrease	-
LDL-Cholesterol	6 mg	+10.4%	p = 0.041

Experimental Protocols

The clinical trials for both **BI 187004** and MK-0916 employed similar methodologies to assess their pharmacodynamics and efficacy.

Assessment of 11 β -HSD1 Inhibition

- **Liver 11 β -HSD1 Activity:** This was indirectly assessed by measuring the ratio of urinary cortisol metabolites to cortisone metabolites (e.g., [tetrahydrocortisol + allo-tetrahydrocortisol] / tetrahydrocortisone). A decrease in this ratio indicates inhibition of hepatic 11 β -HSD1.[\[7\]](#)[\[10\]](#)
- **Adipose Tissue 11 β -HSD1 Activity:** This was measured ex vivo from subcutaneous adipose tissue biopsies. The conversion of deuterated cortisone to deuterated cortisol was quantified to determine the level of enzyme inhibition.[\[7\]](#) For MK-0916 studies, stable-isotope labeling with [13C4]cortisone was used to assess in vivo cortisone-to-cortisol conversion.[\[5\]](#)

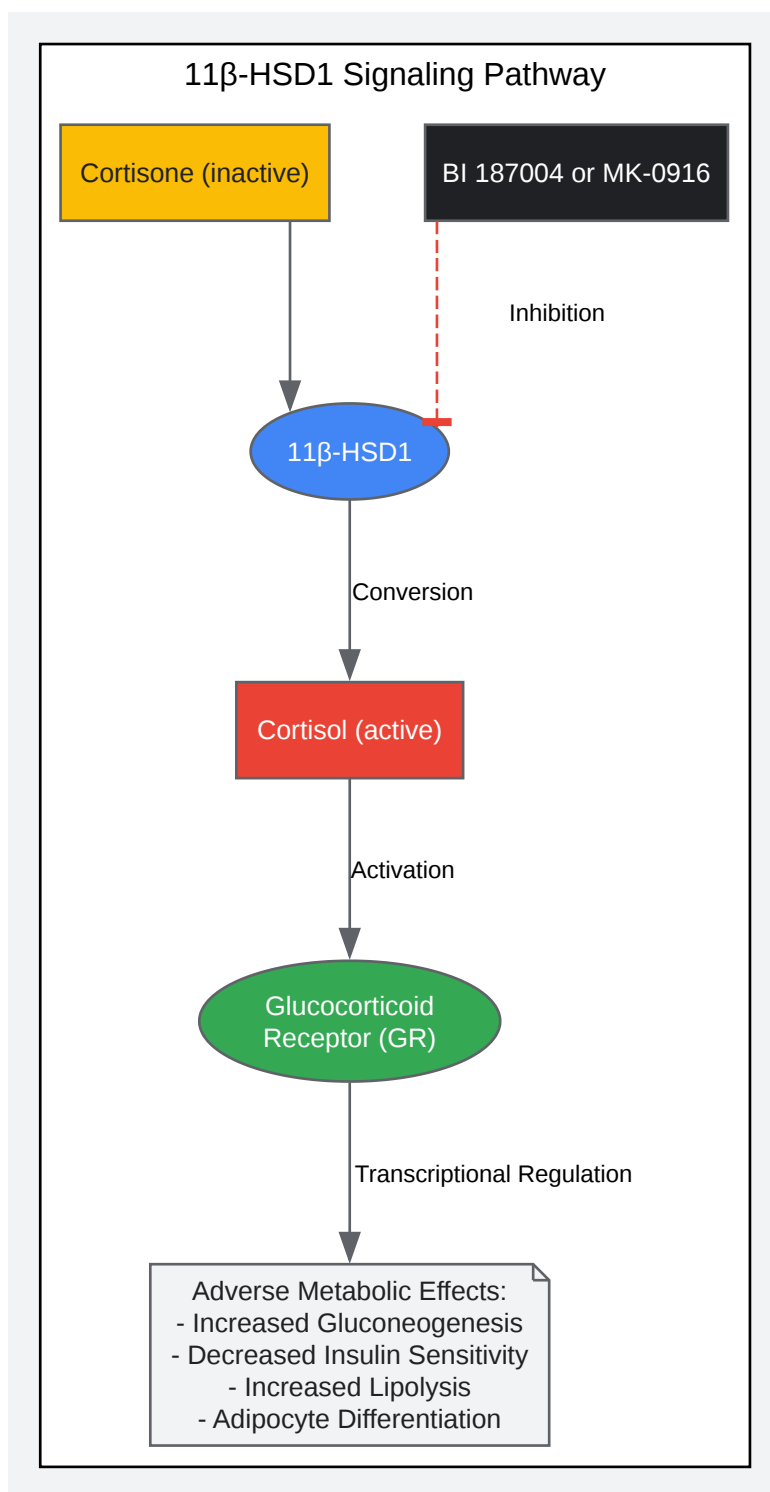
Measurement of Metabolic Parameters

Standard clinical laboratory methods were used to measure key metabolic endpoints, including:

- Fasting plasma glucose and insulin
- Glycosylated hemoglobin (HbA1c)
- Lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides)
- Body weight and waist circumference
- Blood pressure

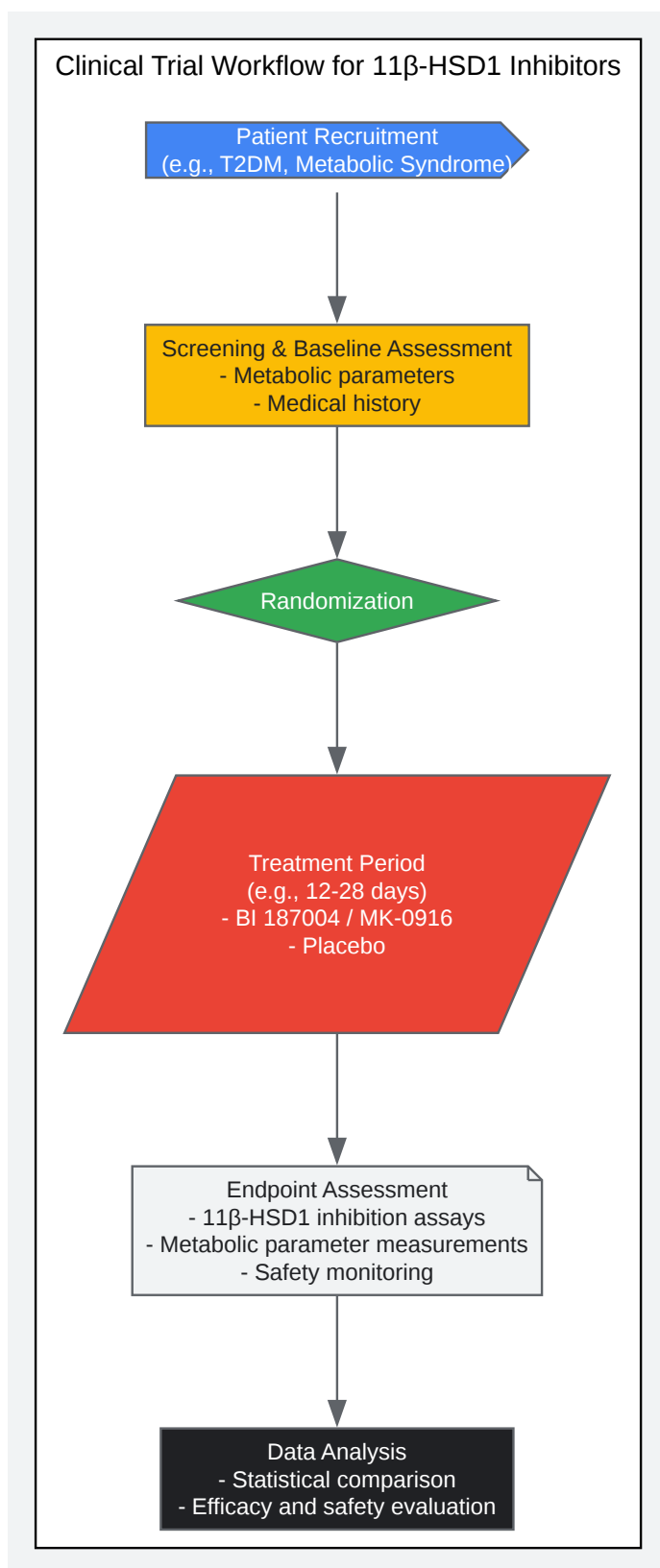
Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved, the following diagrams are provided.



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Caption: 11 β -HSD1 signaling pathway and point of inhibition.



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References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 11 β -HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic–pharmacodynamic studies of the 11 β -hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11 β -HSD as a New Target in Pharmacotherapy of Metabolic Diseases [mdpi.com]
- 7. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of an 11 β -hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
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